molecular formula C14H12O2 B1295077 2-Methoxybenzophenone CAS No. 2553-04-0

2-Methoxybenzophenone

Cat. No.: B1295077
CAS No.: 2553-04-0
M. Wt: 212.24 g/mol
InChI Key: CSUUDNFYSFENAE-UHFFFAOYSA-N
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Description

2-Methoxybenzophenone, also known as (2-methoxyphenyl)(phenyl)methanone, is an organic compound with the molecular formula C14H12O2. It is a derivative of benzophenone, where a methoxy group is substituted at the ortho position of one of the phenyl rings. This compound is commonly used in various industrial applications, including as a UV stabilizer in plastics and other materials.

Mechanism of Action

Target of Action

2-Methoxybenzophenone, also known as benzophenone-3, is primarily used as a UV filter in sunscreen cosmetic products . It is a derivative of benzophenone and is known to interact with UV light, absorbing harmful rays and preventing them from penetrating the skin .

Mode of Action

The mode of action of this compound involves the absorption of UV-B and UV-AII rays, limiting their penetration into human skin . This interaction with UV light is crucial in preventing skin damage caused by UV radiation.

Biochemical Pathways

It is metabolized into several metabolites, including 2,4-dihydroxybenzophenone (DHB), 2,3,4-trihydroxybenzophenone (THB), and 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB), as well as their corresponding glucuronide and/or sulfate conjugates .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is known to be percutaneously absorbed, metabolized, and finally excreted or bioaccumulated . .

Result of Action

The primary result of this compound’s action is the protection of skin from the harmful effects of UV radiation. By absorbing UV-B and UV-AII rays, the compound prevents these rays from penetrating the skin and causing damage . Additionally, it has been suggested that this compound may have an anti-hyperuricemic effect, potentially inhibiting xanthine oxidase (XOD) and affecting the regulation of organic anion transporter 1 (OAT1) and glucose transporter 9 (GLUT9) .

Biochemical Analysis

Biochemical Properties

2-Methoxybenzophenone plays a significant role in biochemical reactions, particularly in its function as a UV filter. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound undergoes metabolic transformations, including hydroxylation and demethylation, leading to the formation of metabolites such as 2-hydroxy-4-methoxybenzophenone. These interactions are crucial for the compound’s detoxification and excretion from the body .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to DNA damage in certain cell types, such as mouse lymphoma cells. This damage is primarily due to the formation of reactive oxygen species (ROS) during the compound’s metabolism. Additionally, this compound has been found to exhibit estrogenic activity, which can impact hormone-responsive cells and tissues .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to cytochrome P450 enzymes, leading to its metabolic activation. This activation results in the formation of hydroxylated metabolites, which can further interact with DNA and proteins, causing oxidative stress and DNA damage. The compound’s estrogenic activity is attributed to its ability to bind to estrogen receptors, thereby modulating gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to UV light. Long-term studies have shown that continuous exposure to this compound can lead to cumulative DNA damage and oxidative stress in cells. These effects are more pronounced in in vitro studies, where cells are directly exposed to the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and is efficiently metabolized and excreted. At higher doses, this compound can cause significant toxic effects, including liver damage, endocrine disruption, and reproductive toxicity. These adverse effects are dose-dependent and are more severe with prolonged exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes phase I metabolic reactions, including hydroxylation and demethylation, leading to the formation of metabolites such as 2-hydroxy-4-methoxybenzophenone. These metabolites can further undergo phase II reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for its detoxification and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is absorbed through the skin and distributed to different tissues via the bloodstream. It can bind to plasma proteins, which facilitates its transport to target tissues. Within cells, this compound can accumulate in lipid-rich compartments, such as cell membranes and adipose tissue, due to its lipophilic nature .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with cytochrome P450 enzymes and other metabolic enzymes. This localization is essential for its metabolic activation and subsequent effects on cellular processes. Additionally, this compound can be found in the nucleus, where it may interact with DNA and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxybenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of anisole (methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COCl+C6H5OCH3AlCl3C6H5COC6H4OCH3+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{OCH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{OCH}_3 + \text{HCl} C6​H5​COCl+C6​H5​OCH3​AlCl3​​C6​H5​COC6​H4​OCH3​+HCl

Industrial Production Methods

Industrial production of this compound often involves similar Friedel-Crafts acylation reactions but on a larger scale. The process typically includes steps for purification and crystallization to achieve high purity of the final product. The use of solvents like chlorobenzene and the application of heat and pressure are common in industrial settings to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

Scientific Research Applications

2-Methoxybenzophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Oxybenzone (2-Hydroxy-4-methoxybenzophenone): Commonly used in sunscreens.

    Dioxybenzone (2,2’-Dihydroxy-4-methoxybenzophenone): Another UV absorber used in sunscreens.

    4-Methoxybenzophenone: Used in similar applications but lacks the ortho-methoxy group.

Uniqueness

2-Methoxybenzophenone is unique due to its specific substitution pattern, which provides distinct UV-absorbing properties and reactivity compared to its analogs. The presence of the methoxy group at the ortho position enhances its stability and effectiveness as a UV stabilizer .

Properties

IUPAC Name

(2-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUDNFYSFENAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180227
Record name 2-Methoxybenzophenone
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2553-04-0
Record name 2-Methoxybenzophenone
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Record name 2-Methoxybenzophenone
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Record name 2-Methoxybenzophenone
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Record name 2-Methoxybenzophenone
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Record name 2-methoxybenzophenone
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Record name 2-METHOXYBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Methoxybenzophenone in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. [, , , ] For instance, it acts as a key precursor in the synthesis of xanthones, a class of oxygenated heterocycles with diverse biological activities. [] This synthetic utility stems from the reactivity of its carbonyl group and the presence of the methoxy substituent, allowing for various chemical transformations.

Q2: How is this compound employed in the synthesis of acridones?

A2: Research highlights the use of this compound derivatives, specifically 2-amino- or 2-acetamido-2′-methoxybenzophenones, in acridone synthesis. [] The process involves a base-catalyzed intramolecular cyclization reaction in the presence of sodium hydride. This reaction is particularly valuable due to its wide applicability in synthesizing a variety of substituted acridones, which are important heterocyclic compounds with potential biological applications.

Q3: Can you elaborate on the role of this compound in the synthesis of anthraquinones?

A3: Studies demonstrate the successful utilization of 2-cyanomethyl-2′-methoxybenzophenones for synthesizing anthraquinones, including naturally occurring compounds like emodin and physcion. [, ] This method relies on a base-catalyzed ring closure reaction and provides a high-yield route to these significant natural products. Anthraquinones are recognized for their diverse biological activities, making this synthetic strategy particularly valuable.

Q4: Are there any studies on the photochemical reactivity of this compound?

A4: Yes, research indicates that this compound can undergo photochemical demethylation. [] While specific details are limited in the provided abstract, this finding suggests potential applications in photochemistry and photocatalysis. Further investigation into the mechanism and potential applications of this photochemical transformation could be of significant interest.

Q5: How can zeolites be used in reactions involving this compound?

A5: Research showcases the effectiveness of zeolite Hβ as a catalyst in the Friedel-Crafts acylation reaction of anisole with benzoyl chloride to produce 4-methoxybenzophenone, an isomer of this compound. [] This method offers a more environmentally friendly alternative to traditional Lewis acid catalysts, highlighting the potential for zeolites in similar reactions involving this compound derivatives.

Q6: What are the potential applications of the compounds derived from this compound?

A6: Derivatives of this compound, particularly xanthones, exhibit promising biological activities. [] For instance, Garcinia multiflora-derived xanthones, synthesized using this compound as a precursor, have shown potential in brine shrimp lethality tests and DPPH antioxidant assays. [] These findings highlight the potential of these compounds for developing new pharmaceutical and therapeutic agents.

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